molecular formula C6H10O2 B1310601 2-(Hydroxymethyl)cyclopentanone CAS No. 20618-42-2

2-(Hydroxymethyl)cyclopentanone

Cat. No.: B1310601
CAS No.: 20618-42-2
M. Wt: 114.14 g/mol
InChI Key: VUFAQJGFNIATIT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopentanone is an organic compound with the molecular formula C6H10O2 It is a cyclopentanone derivative where a hydroxymethyl group is attached to the second carbon of the cyclopentanone ring

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)cyclopentanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The hydroxymethyl group in this compound can undergo oxidation to form corresponding carboxylic acids, which are crucial intermediates in metabolic pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and phosphatases, thereby altering phosphorylation states of key signaling proteins. Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form reversible complexes with certain enzymes, influencing their catalytic activity. For instance, the hydroxymethyl group can participate in hydrogen bonding and van der Waals interactions with active site residues of enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo gradual degradation, leading to the formation of by-products that may have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At high doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the levels of key intermediates and end-products in metabolic flux, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification and trafficking processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-(Hydroxymethyl)cyclopentanone is through the Morita-Baylis-Hillman reaction. This reaction involves the coupling of an activated alkene derivative with an aldehyde, catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or phosphines like tributylphosphine . The reaction of 2-cyclopenten-1-one with formalin in the presence of these catalysts yields this compound .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrogenative rearrangement of biomass-derived furfurals. This process uses metal-acid bifunctional catalysts to convert furfurals into cyclic compounds like cyclopentanones .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)cyclopentanone.

    Reduction: 2-(Hydroxymethyl)cyclopentanol.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(Hydroxymethyl)cyclopentanone has several applications in scientific research:

Comparison with Similar Compounds

    Cyclopentanone: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-(Hydroxymethyl)cyclopentanol: Similar structure but with an alcohol group instead of a ketone.

    2-(Carboxymethyl)cyclopentanone: An oxidized form of 2-(Hydroxymethyl)cyclopentanone.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(hydroxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFAQJGFNIATIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454878
Record name 2-(Hydroxymethyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20618-42-2
Record name 2-(Hydroxymethyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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